2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-9-6(2-4-8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3,(H2,7,10,11) |
InChI Key |
YXVNGWSVVOVIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Method C: Coupling Reactions
Pyrazole sulfonamides can also be synthesized via coupling reagents, though this is less common for primary sulfonamides. For example, HATU-mediated coupling has been used for analogous pyrazole-acetamide derivatives:
| Reagent | Role |
|---|---|
| HATU | Activator |
| DIEA | Base |
| DMF | Solvent |
Limitations : Lower yields (~40–60%) compared to direct amination.
Key Data from Literature
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Ammonia-mediated (B) | High purity, scalable | Requires toxic SOCl₂ | 60–70% |
| Coupling (C) | Mild conditions | Costly reagents | 40–60% |
Spectroscopic Validation
- ¹H NMR : Characteristic peaks for pyrazole (δ 7.2–7.6 ppm) and sulfonamide (δ 3.3–3.8 ppm).
- FT-IR : N–H stretch (~3334 cm⁻¹), S=O asymmetric stretch (~1190 cm⁻¹).
Optimization Strategies
- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/hexane).
- Scale-Up : Use flow chemistry for safer handling of SOCl₂.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
The following table highlights key differences between 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide and its analogs:
*Calculated based on molecular formula. †Estimated from similar structures in .
Key Observations:
- Substituent Effects : The chlorobenzene-sulfonamide derivative (CAS 2640885-63-6) exhibits higher molecular weight and lipophilicity due to aromatic and chloro substituents, which may influence blood-brain barrier permeability .
Q & A
Q. What computational tools predict the compound’s ADMET properties?
- Methodological Answer :
- Use SwissADME to estimate logP (lipophilicity), bioavailability, and P-gp substrate potential.
- ProTox-II for toxicity prediction (e.g., hepatotoxicity risk).
- Molecular dynamics to simulate blood-brain barrier permeability based on polar surface area (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
